molecular formula C7H7BrO2S B2817518 Methyl 2-bromo-2-(thiophen-3-yl)acetate CAS No. 135660-91-2

Methyl 2-bromo-2-(thiophen-3-yl)acetate

Cat. No.: B2817518
CAS No.: 135660-91-2
M. Wt: 235.1
InChI Key: KRXPIKJMCKLABQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(thiophen-3-yl)acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Safety and Hazards

While specific safety and hazard information for “Methyl 2-bromo-2-(thiophen-3-yl)acetate” is not available, general precautions should be taken when handling this compound. These include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using the compound only in well-ventilated areas .

Future Directions

Thiophene derivatives, including “Methyl 2-bromo-2-(thiophen-3-yl)acetate”, have attracted significant interest due to their potential biological activities . Future research may focus on exploring these activities further, as well as developing more efficient synthesis methods for these compounds .

Mechanism of Action

Target of Action

Methyl 2-bromo-2-(thiophen-3-yl)acetate is a chemical compound that is often used in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture, where it acts as a reagent to facilitate the formation of new chemical bonds .

Mode of Action

This compound is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, it can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . The bromine atom in the compound is replaced by an organoboron group, forming a new carbon-carbon bond .

Biochemical Pathways

While the specific biochemical pathways affected by this compound can vary depending on the context, it is primarily used in the synthesis of more complex organic compounds . The products of these reactions can then participate in various biochemical pathways, depending on their structure and functional groups .

Pharmacokinetics

As a small organic molecule, it is likely to be absorbed well in the gastrointestinal tract if ingested . The distribution, metabolism, and excretion would depend on the specific properties of the compound, including its lipophilicity, water solubility, and reactivity .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through chemical reactions . These new compounds can have a wide range of properties and potential applications, from pharmaceuticals to materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of other substances that can coordinate to the palladium catalyst . Additionally, the stability of the compound can be affected by exposure to light, heat, or moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-(thiophen-3-yl)acetate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of thiophene-3-acetic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(thiophen-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide, potassium tert-butoxide

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

Major Products Formed

    Substitution: Various substituted thiophene derivatives

    Oxidation: Thiophene sulfoxides and sulfones

    Reduction: Thiophene alcohols

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-2-(thiophen-2-yl)acetate
  • Methyl 2-chloro-2-(thiophen-3-yl)acetate
  • Methyl 2-bromo-2-(furan-3-yl)acetate

Uniqueness

Methyl 2-bromo-2-(thiophen-3-yl)acetate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for the synthesis of specialized thiophene derivatives with tailored properties for specific applications .

Properties

IUPAC Name

methyl 2-bromo-2-thiophen-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXPIKJMCKLABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CSC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (RS) methyl 2-hydroxy-2-(thien-3-yl)acetate (see Preparation 24) (4.49 g), triphenylphosphine (8.21 g) and carbon tetrabromide (10.4 g) in acetonitrile (100 ml) was refluxed for 2 hours, cooled, further triphenylphosphine (2.5 g) and carbon tetrabromide (3 g) were added, and refluxing was continued for a further 2 hours. After cooling, the mixture was used directly, without further purification, in Preparation 17.
Quantity
4.49 g
Type
reactant
Reaction Step One
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two

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